

# An In-depth Technical Guide to the Thermochemical Data of Methanethiol Combustion

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## Compound of Interest

Compound Name: Methanethiol

Cat. No.: B179389

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core thermochemical data associated with the combustion of **methanethiol** (CH<sub>3</sub>SH). It includes key quantitative data, detailed experimental methodologies for their determination, and a logical workflow diagram for clarity.

## The Combustion Reaction of Methanethiol

**Methanethiol** is a volatile organosulfur compound. Its complete combustion in the presence of excess oxygen yields carbon dioxide, water, and sulfur dioxide. The balanced chemical equation for the combustion of liquid **methanethiol** is:



All thermochemical data presented are standardized to 298.15 K (25 °C) and 1 bar pressure.

## Quantitative Thermochemical Data

The following tables summarize the standard thermodynamic properties for the combustion of one mole of liquid **methanethiol**.

Table 1: Standard Enthalpy of Combustion (ΔH°c)

Thermochemical Parameter	Value	Units	Source
$\Delta H^\circ_c$ (CH <sub>3</sub> SH, liquid)	-1159.0 $\pm$ 0.5	kJ/mol	Good, Lacina, et al. (1961), reanalyzed by Cox and Pilcher (1970)[1][2]

Table 2: Standard Entropy Change of Combustion ( $\Delta S^\circ_c$ )

The standard entropy change is calculated from the standard molar entropies ( $S^\circ$ ) of the reactants and products.

Species	State	Standard Molar Entropy ( $S^\circ$ ) (J/mol·K)
CH <sub>3</sub> SH	liquid	163.22[1]
O <sub>2</sub>	gas	205.14[3]
CO <sub>2</sub>	gas	213.74[3]
H <sub>2</sub> O	liquid	69.91[3]
SO <sub>2</sub>	gas	248.2[4]
Calculated $\Delta S^\circ_c$	-176.87	

Table 3: Standard Gibbs Free Energy of Combustion ( $\Delta G^\circ_c$ )

The standard Gibbs free energy of combustion is calculated using the Gibbs-Helmholtz equation:  $\Delta G^\circ_c = \Delta H^\circ_c - T\Delta S^\circ_c$ .

Thermochemical Parameter	Value	Units
$\Delta H^\circ_c$	-1159.0	kJ/mol
T	298.15	K
$\Delta S^\circ_c$	-0.17687	kJ/mol·K
Calculated $\Delta G^\circ_c$	-1106.27	kJ/mol

## Experimental Protocols

The primary experimental method for determining the heat of combustion for sulfur-containing organic compounds like **methanethiol** is rotating-bomb calorimetry.<sup>[5][6]</sup> This technique is an advancement of static bomb calorimetry, designed to ensure that the final combustion products (specifically the sulfuric acid formed) are in a uniform, thermodynamically defined state.

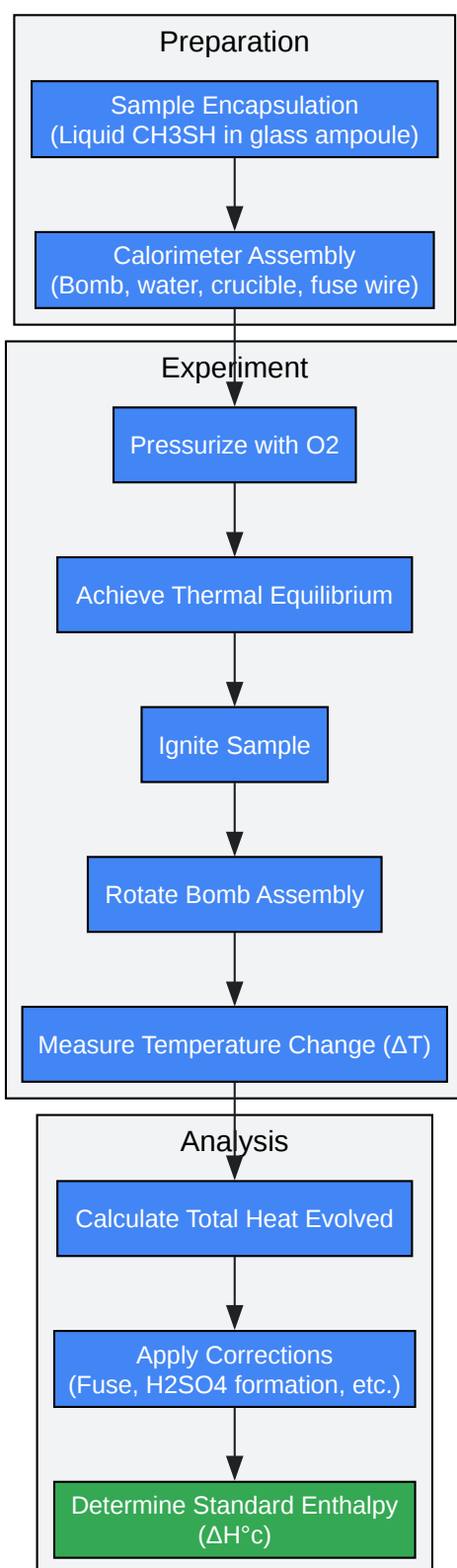
Detailed Methodology for Rotating-Bomb Calorimetry:

- **Sample Preparation:** Due to **methanethiol**'s high volatility and vapor pressure at room temperature, a precise amount of the liquid sample is sealed in a small, pre-weighed borosilicate glass ampoule.<sup>[6]</sup> This ampoule must be robust enough to contain the substance before combustion.
- **Calorimeter Setup:**
  - The sealed ampoule is placed inside a platinum crucible, which is then positioned within a stainless steel combustion bomb.
  - A small amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure the formation of aqueous sulfuric acid as a final product.
  - A platinum or nickel fuse wire is connected to the electrodes, positioned to ensure ignition of the sample.
- **Combustion Process:**

- The bomb is sealed and purged of air, then pressurized with a known high pressure of pure oxygen (typically ~30 atm).
- The sealed bomb is submerged in a precisely measured quantity of water in a calorimeter jacket. The system is allowed to reach thermal equilibrium.
- The sample is ignited by passing an electric current through the fuse wire.
- Data Acquisition and Rotation:
  - The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion.
  - Immediately following combustion, the entire calorimeter assembly is rotated to wash the inner surfaces of the bomb with the contained water.[6] This ensures that all sulfur combustion products dissolve to form a homogeneous sulfuric acid solution, which is crucial for accurate energy corrections.
- Thermochemical Analysis:
  - The raw temperature change is corrected for heat exchange with the surroundings.
  - The total heat evolved is calculated by multiplying the corrected temperature rise by the energy equivalent of the calorimeter system (determined through calibration with a standard substance like benzoic acid).
  - Corrections are applied for the heat of ignition and, critically, for the formation of nitric acid (from residual nitrogen) and sulfuric acid from  $\text{SO}_2$ .
  - The final value is adjusted to standard state conditions to determine the standard enthalpy of combustion ( $\Delta H^\circ\text{C}$ ).[6]

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the rotating-bomb calorimetry experiment.



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Caption: Workflow for Rotating-Bomb Calorimetry.

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